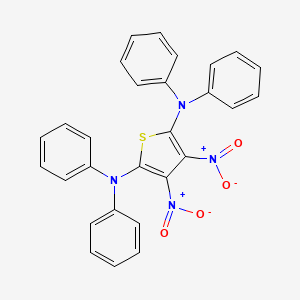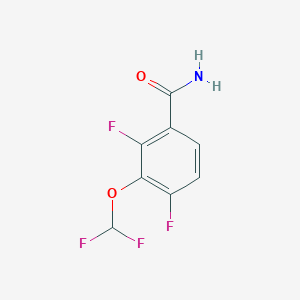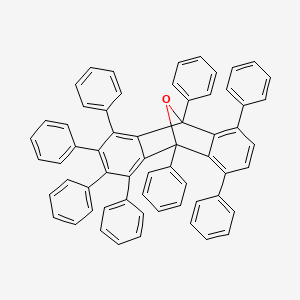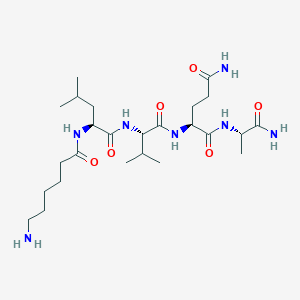![molecular formula C20H26OSi B14181315 1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one CAS No. 922731-31-5](/img/structure/B14181315.png)
1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes a benzyl group, a trimethylsilyl group, and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one typically involves the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is often introduced via a hydrosilylation reaction, where an alkene reacts with trimethylsilane in the presence of a platinum catalyst.
Formation of the Ethanone Moiety: The ethanone group can be introduced through an acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and trimethylsilyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify biological molecules and pathways. For example, its oxidation and reduction reactions can alter the redox state of cells, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-ol: Similar structure but with an alcohol group instead of an ethanone moiety.
1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethanoic acid: Similar structure but with a carboxylic acid group instead of an ethanone moiety.
1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethane: Similar structure but without the ethanone moiety.
Uniqueness: 1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one is unique due to its combination of a benzyl group, a trimethylsilyl group, and an ethanone moiety. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
922731-31-5 |
|---|---|
Formule moléculaire |
C20H26OSi |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
1-[2-benzyl-6-(2-trimethylsilylethyl)phenyl]ethanone |
InChI |
InChI=1S/C20H26OSi/c1-16(21)20-18(13-14-22(2,3)4)11-8-12-19(20)15-17-9-6-5-7-10-17/h5-12H,13-15H2,1-4H3 |
Clé InChI |
BNBTYEXYARTPKX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC=C1CC2=CC=CC=C2)CC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)

![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)



![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)




![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)
